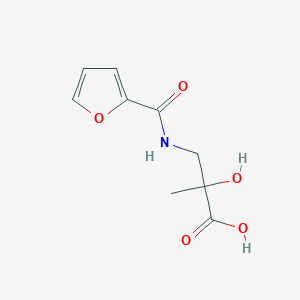![molecular formula C12H20N4O B7579051 (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down the endocannabinoid anandamide. URB597 has been extensively studied for its potential therapeutic effects in a variety of medical conditions, including anxiety, depression, and pain.
Wirkmechanismus
(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone works by inhibiting FAAH, which is an enzyme that breaks down the endocannabinoid anandamide. By inhibiting FAAH, (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone increases the levels of anandamide in the brain, which has been shown to have a variety of therapeutic effects.
Biochemical and Physiological Effects:
(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects. In animal models, (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone has been shown to increase levels of anandamide in the brain, which has been associated with decreased anxiety and depression-like behaviors. (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone has also been shown to have analgesic properties, reducing pain in animal models. Additionally, (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone is that it has been extensively studied in animal models, and its effects are well-understood. Additionally, (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone is a highly selective inhibitor of FAAH, which reduces the risk of off-target effects. However, one limitation of (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are many potential future directions for research on (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone. One area of interest is the potential use of (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone in treating anxiety and depression in humans. Additionally, (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone may have potential as a treatment for chronic pain, as well as for addiction to drugs such as opioids. Further research is needed to fully understand the potential therapeutic applications of (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone.
Synthesemethoden
(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone can be synthesized using a variety of methods, including the reaction of 1-(2,5-dimethylpyrazol-3-yl)ethanone with 4-(methylamino)piperidine in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography to yield (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone in high purity.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone has been studied extensively for its potential therapeutic effects in a variety of medical conditions. In preclinical studies, (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone has been shown to have anxiolytic and antidepressant effects, as well as analgesic properties. (2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-8-11(15(3)14-9)12(17)16-6-4-10(13-2)5-7-16/h8,10,13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJBWCIXLGWPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
![2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7578984.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)


![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)

![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)